molecular formula C23H25N3O3 B12176799 1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-methoxyethanone

1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-methoxyethanone

Cat. No.: B12176799
M. Wt: 391.5 g/mol
InChI Key: LCDHOIDOAABBOH-UHFFFAOYSA-N
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Description

1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-methoxyethanone is a complex organic compound that features an indole moiety, a piperazine ring, and a methoxyethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-methoxyethanone typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole derivative is then subjected to further functionalization to introduce the benzyl group and the piperazine ring.

The final step involves the coupling of the indole derivative with 2-methoxyethanone under appropriate reaction conditions, such as the use of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-methoxyethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-methoxyethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-methoxyethanone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit acetylcholine esterase (AChE) by binding to the active site, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission. This mechanism is similar to that of known AChE inhibitors used in the treatment of Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-1H-indole-2-carboxylic acid: Shares the indole and benzyl moieties but lacks the piperazine and methoxyethanone groups.

    1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide: Contains a similar indole structure but with different functional groups.

Uniqueness

1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-methoxyethanone is unique due to its combination of an indole moiety, a piperazine ring, and a methoxyethanone group, which confer distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

1-[4-(1-benzylindole-2-carbonyl)piperazin-1-yl]-2-methoxyethanone

InChI

InChI=1S/C23H25N3O3/c1-29-17-22(27)24-11-13-25(14-12-24)23(28)21-15-19-9-5-6-10-20(19)26(21)16-18-7-3-2-4-8-18/h2-10,15H,11-14,16-17H2,1H3

InChI Key

LCDHOIDOAABBOH-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

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